molecular formula C7H11N3 B1345538 N2-Ethylpyridine-2,5-diamine CAS No. 52025-39-5

N2-Ethylpyridine-2,5-diamine

Cat. No. B1345538
CAS RN: 52025-39-5
M. Wt: 137.18 g/mol
InChI Key: SIFUZPJRTJXWBE-UHFFFAOYSA-N
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Description

N2-Ethylpyridine-2,5-diamine is a chemical compound with the molecular formula C7H11N3 . It is used in various scientific applications due to its unique properties.


Molecular Structure Analysis

N2-Ethylpyridine-2,5-diamine contains a total of 21 bonds; 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

N2-Ethylpyridine-2,5-diamine has a molecular weight of 137.18 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Optoelectronic Properties for Solar Cells

“N2-Ethylpyridine-2,5-diamine” has been studied for its optoelectronic properties, particularly in the context of solar cells . The compound has been used as an electron donating unit in the design of organic dyes for dye-sensitized solar cells (DSSCs) . These dyes are crucial for the performance of DSSCs, which are a type of solar cell that convert sunlight into electricity through the excitation of electrons in the dye. The unique properties of “N2-Ethylpyridine-2,5-diamine” make it a promising candidate for the development of efficient and sustainable solar energy technologies .

Quantum Chemical Elucidation

The compound has been used in quantum chemical elucidation studies . These studies involve the use of quantum mechanics to understand the properties of molecules, including their electronic structure, stability, and reactivity. In the case of “N2-Ethylpyridine-2,5-diamine”, such studies can provide valuable insights into its optoelectronic properties and potential applications in various fields .

Synthesis of N-Heterocycles

“N2-Ethylpyridine-2,5-diamine” can be used in the synthesis of N-heterocycles . N-heterocycles are cyclic compounds that contain at least one nitrogen atom in the ring. They are widely used in pharmaceuticals, agrochemicals, and natural alkaloid products . An enzymatic cascade involving an oxidase, an imine reductase, and a hydrogenase has been reported for the H2-driven synthesis of N-heterocycles using "N2-Ethylpyridine-2,5-diamine" .

Biocatalytic Cascades

The compound has been used in biocatalytic cascades . These are processes that involve multiple enzymatic transformations to produce complex molecular architectures. The use of “N2-Ethylpyridine-2,5-diamine” in such cascades can enable the synthesis of complex N-heterocycles under ambient conditions, without the need for protecting groups or purification of intermediates .

Renewable Energy Research

As part of renewable energy research, “N2-Ethylpyridine-2,5-diamine” has been used in the development of metal-free organic dyes for solar cells . This research is crucial for addressing energy crises and global warming .

Chemical Reactivity Studies

The compound has been used in studies of chemical reactivity . These studies involve examining how a molecule reacts with other molecules, which can provide insights into its potential applications in various fields .

Safety and Hazards

N2-Ethylpyridine-2,5-diamine is classified as a dangerous substance. It has hazard statements H315-H335-H302-H318, indicating it can cause skin irritation, respiratory irritation, is harmful if swallowed, and can cause serious eye damage .

Future Directions

N2-Ethylpyridine-2,5-diamine has vast scientific applications and exhibits unique properties that enable its utilization in various research fields. Its future directions could involve further exploration of these properties and applications.

Relevant Papers One relevant paper discusses the optoelectronic properties of N2 - (4-Aminophenyl)Pyridine-2,5-Diamine based dyes for solar cells utilization . This suggests that N2-Ethylpyridine-2,5-diamine could have potential applications in the field of solar energy.

properties

IUPAC Name

2-N-ethylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-9-7-4-3-6(8)5-10-7/h3-5H,2,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFUZPJRTJXWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966363
Record name 6-(Ethylimino)-1,6-dihydropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Ethylpyridine-2,5-diamine

CAS RN

52025-39-5
Record name N2-Ethyl-2,5-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52025-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Ethylpyridine-2,5-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Ethylimino)-1,6-dihydropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-ethylpyridine-2,5-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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